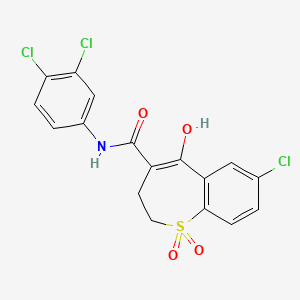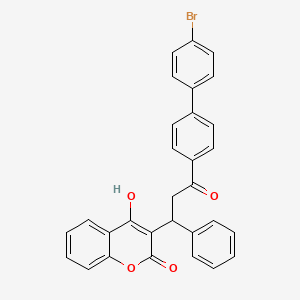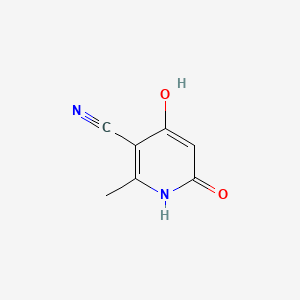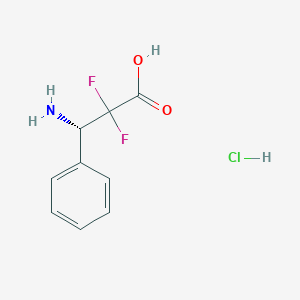
(S)-3-Amino-2,2-difluoro-3-phenylpropanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-2,2-difluoro-3-phenylpropanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its unique structural features, which include the presence of both amino and difluoro groups, making it a valuable building block in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2,2-difluoro-3-phenylpropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and difluoroacetic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.
Introduction of Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Utilizing batch reactors for each step of the synthesis, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, particularly for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Amino-2,2-difluoro-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the phenyl ring or other functional groups.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic applications.
Applications De Recherche Scientifique
(S)-3-Amino-2,2-difluoro-3-phenylpropanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (S)-3-Amino-2,2-difluoro-3-phenylpropanoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of the difluoro groups enhances its binding affinity and specificity, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Amino-3-phenylpropionic acid: Lacks the difluoro groups, resulting in different chemical properties and biological activities.
(S)-3-Amino-2-fluoro-3-phenylpropionic acid: Contains only one fluorine atom, leading to variations in reactivity and potency.
(S)-3-Amino-2,2-dichloro-3-phenylpropionic acid: Substitutes chlorine atoms for fluorine, affecting its chemical behavior and applications.
Uniqueness
The unique combination of amino and difluoro groups in (S)-3-Amino-2,2-difluoro-3-phenylpropanoic acid hydrochloride imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
252681-18-8 |
|---|---|
Formule moléculaire |
C9H10ClF2NO2 |
Poids moléculaire |
237.63 g/mol |
Nom IUPAC |
(3S)-3-amino-2,2-difluoro-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-9(11,8(13)14)7(12)6-4-2-1-3-5-6;/h1-5,7H,12H2,(H,13,14);1H/t7-;/m0./s1 |
Clé InChI |
LMPFTMAUCQJKMS-FJXQXJEOSA-N |
SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)(F)F)N.Cl |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](C(C(=O)O)(F)F)N.Cl |
SMILES canonique |
C1=CC=C(C=C1)C(C(C(=O)O)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


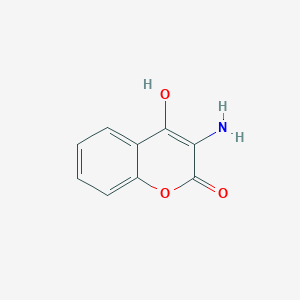
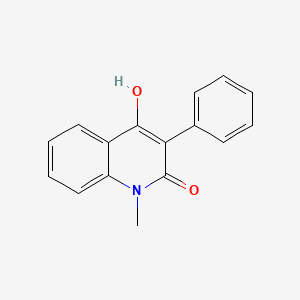
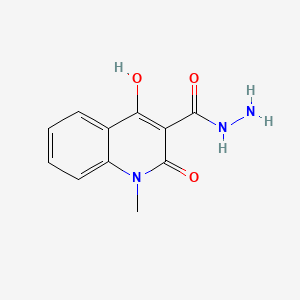
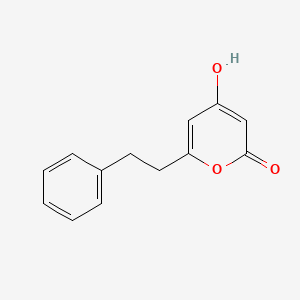
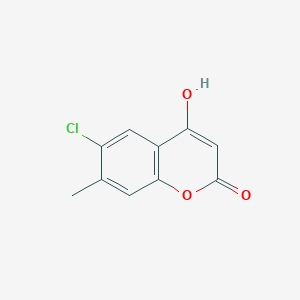

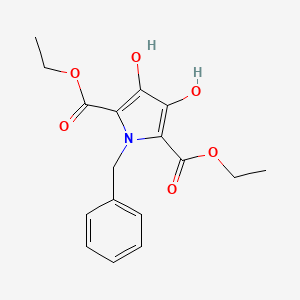
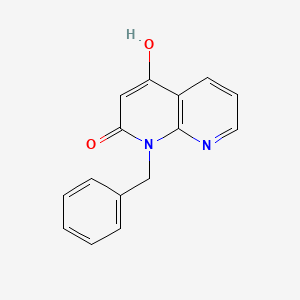
![6-Bromo-2-(4-fluorobenzyl)-9-hydroxy-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,8(2H)-dione](/img/structure/B1505821.png)
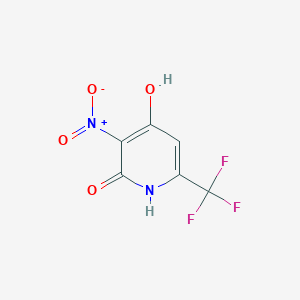
![2-[(1R,4S)-2-Bicyclo[2.2.1]heptanyl]ethanamine](/img/structure/B1505827.png)
